molecular formula C18H17F2N5O3S2 B10931057 2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B10931057
M. Wt: 453.5 g/mol
InChI Key: FHVGUSNIYVASSP-UHFFFAOYSA-N
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Description

2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that features a unique combination of difluoromethyl, dihydrocyclopenta[c]pyrazol, and thiazolylamino sulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydrocyclopenta[c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions.

    Attachment of the thiazolylamino sulfonyl phenyl group: This step can be accomplished through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Difluoromethyl ketones, carboxylic acids.

    Reduction: Dihydro derivatives of the pyrazole and thiazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiazolylamino sulfonyl phenyl group can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE
  • 2-[3-(METHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE

Uniqueness

The presence of the difluoromethyl group in 2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C18H17F2N5O3S2

Molecular Weight

453.5 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H17F2N5O3S2/c19-17(20)16-13-2-1-3-14(13)25(23-16)10-15(26)22-11-4-6-12(7-5-11)30(27,28)24-18-21-8-9-29-18/h4-9,17H,1-3,10H2,(H,21,24)(H,22,26)

InChI Key

FHVGUSNIYVASSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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